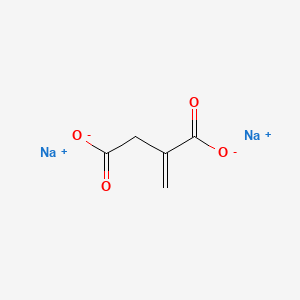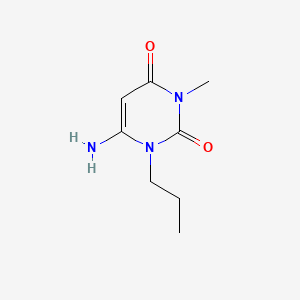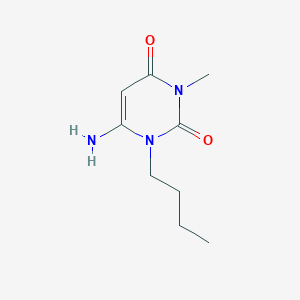
6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a heterocyclic compound with the molecular formula C11H15N5. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by its triazine ring structure, which is a common motif in many bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the condensation of appropriate amines with triazine derivatives. One common method includes the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with acetone under basic conditions. The reaction is usually carried out in an ethanol-water mixture with sodium hydroxide as the base, and the mixture is refluxed for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as the use of ethanol-water mixtures and basic catalysts, makes it feasible for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to introduce various functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism of action of 6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: This compound shares a similar triazine core but lacks the dimethyl groups at the 6-position.
N(2)-butyl-6,6-dimethyl-N(2)-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride:
Uniqueness
6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring. The presence of dimethyl groups at the 6-position and a phenyl group at the N2 position provides distinct steric and electronic properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
4,4-dimethyl-2-N-phenyl-1H-1,3,5-triazine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-11(2)15-9(12)14-10(16-11)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H4,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHQETJAWFRRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NC(=N1)NC2=CC=CC=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277949 | |
| Record name | 4,4-dimethyl-2-N-phenyl-1H-1,3,5-triazine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-66-3 | |
| Record name | NSC5204 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-dimethyl-2-N-phenyl-1H-1,3,5-triazine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Dimethyl(2-phenylethyl)silyl]methyl carbamate](/img/structure/B3053407.png)
![[Dimethyl(2-phenylethyl)silyl]methanol](/img/structure/B3053408.png)


![3,4-dichloro-N-[2-methyl-1-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]propyl]benzamide](/img/new.no-structure.jpg)
![2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol](/img/structure/B3053416.png)
![(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3053418.png)





